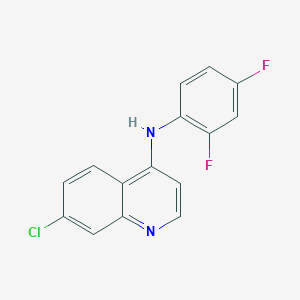![molecular formula C25H18FNO5 B11048787 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11048787.png)
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto, con la fórmula química C16H12FNO , pertenece a la clase de furocromanenos. Su nombre sistemático es bastante largo, pero vamos a desglosarlo:
3-(4-fluorofenil): Indica un grupo fenilo sustituido con flúor.
N-(3-metoxifenil): Se refiere a un grupo fenilo sustituido con metoxilo.
4-oxo-2,3-dihidro-4H-furo[3,2-c]croman-2-carboxamida: Describe el sistema de anillos fusionados furocromaneno con un grupo amida.
Métodos De Preparación
Rutas sintéticas:: Si bien las rutas sintéticas específicas para este compuesto no están ampliamente documentadas, los investigadores han explorado diversas estrategias que implican reacciones de ciclación, formación de enlaces amida y pasos de fluoración. Estos métodos a menudo se basan en compuestos intermedios para construir la estructura compleja.
Producción industrial:: Desafortunadamente, no existe un método de producción a escala industrial bien establecido para este compuesto. Sigue siendo principalmente de interés para los investigadores en el entorno de laboratorio.
Análisis De Reacciones Químicas
Reactividad::
Oxidación: El grupo carbonilo (4-oxo) puede sufrir reacciones de oxidación.
Sustitución: El grupo fenilo sustituido con flúor (4-fluorofenil) puede participar en reacciones de sustitución.
Reducción: El grupo carbonilo se puede reducir para formar el alcohol correspondiente.
Oxidación: Agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Sustitución: Agentes halogenantes (por ejemplo, bromo, cloro) para reacciones de halogenación.
Reducción: Agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Productos principales:: Los productos específicos formados dependen de las condiciones de reacción y la regioselectividad. Por ejemplo, la reducción del grupo carbonilo podría producir un alcohol, mientras que las reacciones de sustitución pueden conducir a varios derivados.
Aplicaciones Científicas De Investigación
Química::
Biología y medicina::Propiedades anticancerígenas: Algunos furocromanenos exhiben actividad antitumoral, lo que hace que este compuesto sea interesante para futuras investigaciones.
Inhibición enzimática: Puede interactuar con las enzimas debido a sus características estructurales.
Industria::
Mecanismo De Acción
El mecanismo exacto sigue siendo desconocido, pero probablemente implica interacciones con objetivos celulares, posiblemente afectando la expresión genética o la actividad enzimática.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C25H18FNO5 |
|---|---|
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C25H18FNO5/c1-30-17-6-4-5-16(13-17)27-24(28)23-20(14-9-11-15(26)12-10-14)21-22(32-23)18-7-2-3-8-19(18)31-25(21)29/h2-13,20,23H,1H3,(H,27,28) |
Clave InChI |
GQQLTBLUASXPJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-amino-N-(2,4-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11048704.png)
![(4Z)-3-benzyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11048709.png)
![2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11048716.png)


![2-{6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-4-oxo-1,4-dihydropyrimidin-2-yl}-1-(4-fluorophenyl)guanidine](/img/structure/B11048732.png)
![6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048737.png)
![[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide](/img/structure/B11048742.png)
![4-amino-2-(2-chlorophenyl)-7-(2-methylphenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11048744.png)
methylidene]-3-methoxybenzamide](/img/structure/B11048760.png)
![N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11048765.png)


![3-(2-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048797.png)
